Z060228 is an potent anti-HBV inhibitor. The HBV DNA replication in the supernatants of the HepG2.2.15 cells was effectively inhibited by Z060228. Z060228 exhibited effects on the self-assembly of Cp149. SEC data revealed that Z060228 altered the equilibrium (a state of stability) of Cp149 assembly. Z060228 could prevent Cp149 from self-assembling to the correct core particles. Z060228 was demonstrated to be a potential capsid targeting anti-HBV drug candidate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VU0285683 is a negative allosteric modulator of mGlu5 receptors. VU0285683 acts as a full antagonist and blocks the glutamate response to mGlu5 (IC50 = 24.4 nM). VU0285683 is selective for mGlu5 over mGlu1, mGlu3 and mGlu4.
Potent, selective PLD2 inhibitor (IC50 values are 90 and 500 nM for HEK293 and human cells respectively). VU0285655 is a selective inhibitor of PLD2, which has been linked to proliferation in many cell types including tumor cells.
VU0357121 is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) that has an EC50 value of 33 nM for the rat receptor expressed in HEK293 cells in a calcium flux assay. It is selective for mGluR5 and does not modulate responses at mGluR2-4 or mGluR6-8 but does inhibit mGluR1. VU0357121 is a positive allosteric modulator of mGlu5 receptors (EC50 = 33 nM). Mutagenesis studies indicate that VU0357121 and related analogues bind to a yet uncharacterized allosteric site on mGlu, distinct from CPPHA, yet share a functional interaction with the MPEP site.
VU0357017 is an allosteric agonist of M1 muscarinic acetylcholine receptors (mAChRs; Ki = 9.91 µM in CHO cells). In vitro, it is selective for M1 over M2-M5 mAChRs (Kis = 21.4-50 µM in CHO cells). VU0357017 induces concentration-dependent increases in calcium mobilization and activates the ERK signaling pathway with EC50 values of 1.6 and 37 µM, respectively, in CHO cells expressing human recombinant M1 receptors. In vivo, VU0357017 crosses the blood-brain barrier and reverses scopolamine-induced deficits in contextual fear conditioning in rats when used at a dose of 10 mg/kg. VU0357017, also known as CID 25010775, is a subtype-selective M1 muscarinic acetylcholine allosteric agonist.
VU0359595 has been shown to selectively inhibit the PLD1 isoform at nM levels (see data below). VU0359595, also known as ML-270 and CID-53361951, is an inhibitor of PLD1 (IC50 = 3.7 nM). Downregulation of PLD1 and exposure to the PLD1 inhibitor VU0359595 attenuated PLD activity and strongly reduced the mitogenic activity of serum and IGF-1. Phospholipase D is a target for inhibition of astroglial proliferation by ethanol.